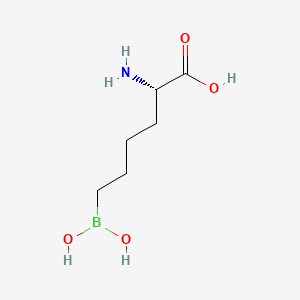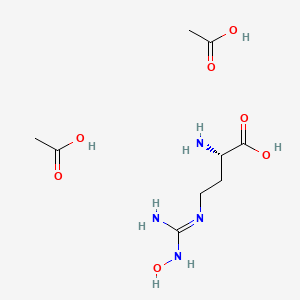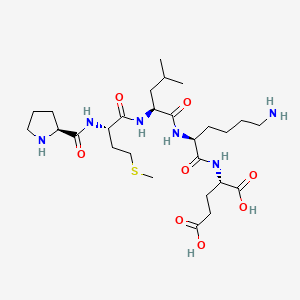
(S,E)-2-Amino-5-((amino(methylthio)methylene)amino)pentanoic acid dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such complex organic compounds often involves multiple steps and requires careful control of conditions. Amino acids and their derivatives can be synthesized using various methods . For instance, some antibacterial, antifungal, or antiprotozoal agents are based on an amino acid scaffold, and their synthesis can be a challenge, especially in terms of the need for enantioselective methods, including asymmetric synthesis .Molecular Structure Analysis
The molecular structure of an amino acid derivative like this would likely include an amino group, a carboxylic acid group, and a side chain containing additional functional groups . The exact structure would depend on the specific arrangement and configuration of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Amino acids and their derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds.Applications De Recherche Scientifique
Synthesis and Resolution of Amino Acids
One application of amino acids similar to (S,E)-2-Amino-5-((amino(methylthio)methylene)amino)pentanoic acid dihydrochloride lies in the synthesis and resolution of amino acids. For instance, L-forms of various amino acids have been synthesized and resolved for use as constituent amino acids in toxins, such as AM-toxins (Shimohigashi et al., 1976). This process is significant for understanding the role of specific amino acids in biological toxins.
Role in Advanced Glycation End-Products Formation
Amino acids, including derivatives of pentanoic acid, are involved in the formation of advanced glycation end-products (AGEs). These compounds, like MG-H2 and MG-H3, are formed through reactions with methylglyoxal, a highly reactive alpha-oxoaldehyde. These AGEs are associated with complications in diabetes and some neurodegenerative diseases (Nemet et al., 2006). Understanding the formation and role of these AGEs is crucial for developing treatments for these conditions.
Enzyme Inhibition
Derivatives of 2-amino-5-pentanoic acid, such as those substituted with azolyl groups, have been studied for their ability to inhibit nitric oxide synthases (NOS). These enzyme inhibitors are significant in the context of regulating nitric oxide, a crucial molecule in various physiological processes (Ulhaq et al., 1998). The study of these inhibitors can lead to the development of therapeutic agents for diseases where nitric oxide plays a role.
Biosynthesis in Plants
Amino acids, including those related to 2-amino-5-pentanoic acid, are integral to the biosynthesis of certain compounds in plants. For instance, the incorporation of related amino acids into glucosinolates has been demonstrated in some plant species (Chisholm, 1973). Understanding this biosynthesis pathway is important for agricultural and medicinal research.
Protein Modification and Synthesis
Derivatives of pentanoic acid are used in protein modification and synthesis. For example, they can be incorporated into proteins for structural studies or to modify protein function (Wang et al., 2003). This has implications in biotechnology and pharmacology, where modified proteins can have various applications.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S.2ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZHDSKJUXGYRG-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCCCC(C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-2-Amino-5-((amino(methylthio)methylene)amino)pentanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)







![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)


![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)